Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
Description
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that features a unique combination of functional groups, including a benzoate ester, a thioxoimidazolidinone, and a dimethoxyphenylethyl group
Properties
Molecular Formula |
C29H28FN3O6S |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
methyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H28FN3O6S/c1-37-24-13-4-18(16-25(24)38-2)14-15-32-23(27(35)33(29(32)40)22-11-7-20(30)8-12-22)17-26(34)31-21-9-5-19(6-10-21)28(36)39-3/h4-13,16,23H,14-15,17H2,1-3H3,(H,31,34) |
InChI Key |
CEUSVTGCWMTOQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Synthesis of 2-(3,4-dimethoxyphenyl)ethylamine: This intermediate can be synthesized through the reduction of 3,4-dimethoxyphenylacetonitrile.
Formation of the thioxoimidazolidinone ring: This step involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 4-fluorobenzaldehyde and thiourea under acidic conditions to form the thioxoimidazolidinone ring.
Acetylation and esterification: The final steps involve the acetylation of the thioxoimidazolidinone intermediate followed by esterification with methyl 4-aminobenzoate to yield the target compound.
Chemical Reactions Analysis
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone and ester groups to alcohols.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: Due to its complex structure, it can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound’s thioxoimidazolidinone ring is known to interact with certain enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to its target, leading to increased potency.
Comparison with Similar Compounds
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared to similar compounds such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride: This compound also features a dimethoxyphenylethyl group and has shown significant antiulcer activity.
3,4-Dimethoxyphenylacetic acid: This compound is a simpler derivative that can be used as a building block in the synthesis of more complex molecules.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
